molecular formula C7H6FNO3 B1440082 2-Fluoro-4-methoxynicotinic acid CAS No. 1190315-81-1

2-Fluoro-4-methoxynicotinic acid

Cat. No. B1440082
CAS RN: 1190315-81-1
M. Wt: 171.13 g/mol
InChI Key: WHEHLONNPASLOU-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxynicotinic acid is a chemical compound with the CAS Number: 1190315-81-1 . It has a molecular weight of 171.13 and its IUPAC name is 2-fluoro-4-methoxynicotinic acid . The compound is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-4-methoxynicotinic acid is C7H6FNO3 . Its InChI code is 1S/C7H6FNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

2-Fluoro-4-methoxynicotinic acid is a solid . It has a density of 1.387, a boiling point of 301.982 °C at 760 mmHg, and a refractive index of 1.527 . Its flash point is 136.434 °C .

Scientific Research Applications

Fluorescence Quenching Studies

2-Fluoro-4-methoxynicotinic acid and its derivatives have been studied for their fluorescence quenching properties. Research in this area explored the mechanisms of fluorescence quenching in boronic acid derivatives related to 2-Fluoro-4-methoxynicotinic acid. These studies provide insights into the quenching models, quenching parameters like Stern-Volmer constant, and the nature of quenching mechanisms, contributing to our understanding of the photophysical behavior of such compounds (Geethanjali et al., 2015).

Biocatalytic Synthesis

There's an interest in the biocatalytic synthesis of compounds containing fluorine, such as 2-fluoro-3-hydroxypropionic acid, due to fluorine's unique properties in enhancing the performance of synthetic molecules in various domains like medicine and agriculture. This research highlights the potential of using 2-Fluoro-4-methoxynicotinic acid as a substrate in the synthesis of other fluorine-containing compounds, emphasizing the role of biocatalysis in expanding the molecular space for discovery and reducing environmental impacts (Liu et al., 2022).

Medicinal Chemistry Applications

The compound and its structurally related derivatives are valuable in medicinal chemistry. For instance, 4-fluoropyrrolidine derivatives are highlighted for their use in applications like dipeptidyl peptidase IV inhibitors. The studies demonstrate the utility of these compounds as synthons in medicinal chemistry, providing insights into the preparation of various intermediates and the potential for reducing synthetic steps in drug development (Singh & Umemoto, 2011).

Photophysical Properties

Research into the photophysical properties of compounds structurally similar to 2-Fluoro-4-methoxynicotinic acid, like fluorophores based on pyridylthiazole, reveals insights into fluorescence behavior, charge transfer excited states, and pH-sensitive fluorescent behavior. These studies contribute to our understanding of the intrinsic properties of these compounds and their potential applications in sensing and imaging technologies (Zheng et al., 2006).

Antimicrobial Activity

Compounds containing the 2-fluoro-4-methoxy moiety have been synthesized and evaluated for their antimicrobial properties. This research is critical in the development of new antibacterial and antifungal agents, particularly in identifying compounds with significant activity against specific pathogens (Chandrakantha et al., 2010).

Safety and Hazards

The compound is classified as an irritant . It has several hazard statements including H302, H315, H320, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-fluoro-4-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEHLONNPASLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677786
Record name 2-Fluoro-4-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methoxynicotinic acid

CAS RN

1190315-81-1
Record name 2-Fluoro-4-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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